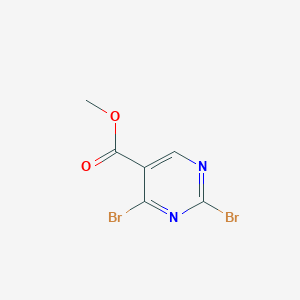
Methyl 2,4-dibromopyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,4-dibromopyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is particularly notable for its bromine substitutions, which can significantly influence its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dibromopyrimidine-5-carboxylate typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of pyrimidine-5-carboxylate with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial to achieve high purity and minimize by-products.
化学反応の分析
Types of Reactions
Methyl 2,4-dibromopyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases to facilitate the reaction.
Coupling Reactions: Palladium catalysts and ligands are typically used in cross-coupling reactions, with solvents like toluene or DMF and bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki coupling reaction would produce a biaryl pyrimidine.
科学的研究の応用
Methyl 2,4-dibromopyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical research and development projects.
Biology: The compound can be used to study the biological activity of pyrimidine derivatives, including their potential as enzyme inhibitors or receptor ligands.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with antiviral, anticancer, or antimicrobial properties.
Industry: The compound is used in the development of agrochemicals and materials science, where its brominated structure can impart desirable properties to the final products.
作用機序
The mechanism of action of Methyl 2,4-dibromopyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways.
類似化合物との比較
Similar Compounds
Methyl 2,4-dichloropyrimidine-5-carboxylate: Similar in structure but with chlorine atoms instead of bromine, affecting its reactivity and applications.
Methyl 2,4-difluoropyrimidine-5-carboxylate: Fluorine substitutions can significantly alter the compound’s chemical properties and biological activity.
Methyl 2,4-diiodopyrimidine-5-carboxylate:
Uniqueness
Methyl 2,4-dibromopyrimidine-5-carboxylate is unique due to its specific bromine substitutions, which can enhance its reactivity in substitution and coupling reactions
特性
分子式 |
C6H4Br2N2O2 |
|---|---|
分子量 |
295.92 g/mol |
IUPAC名 |
methyl 2,4-dibromopyrimidine-5-carboxylate |
InChI |
InChI=1S/C6H4Br2N2O2/c1-12-5(11)3-2-9-6(8)10-4(3)7/h2H,1H3 |
InChIキー |
VUAMOUAEENZISM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=C(N=C1Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate](/img/structure/B13135168.png)
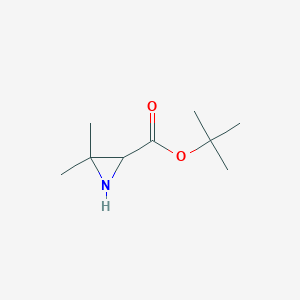



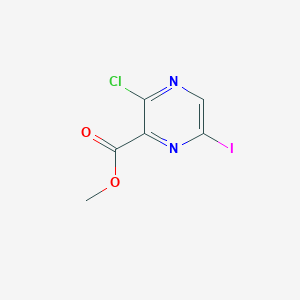
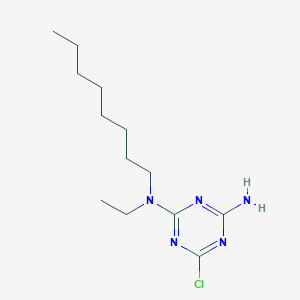
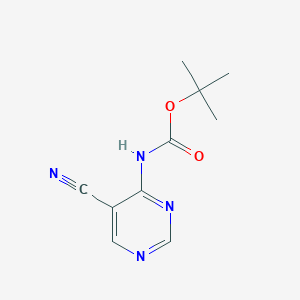
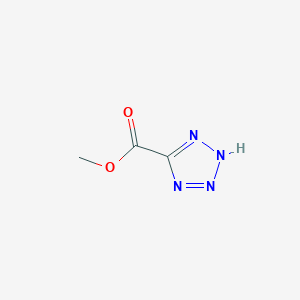
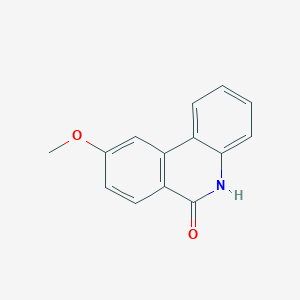
![(6-Amino-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13135229.png)
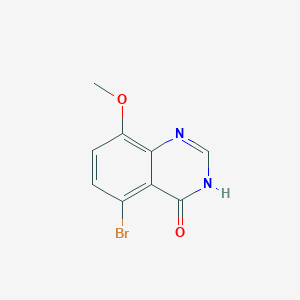
![7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13135233.png)
![5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13135240.png)
